molecular formula C15H14N2O3S2 B2800502 N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 342433-46-9

N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2800502
CAS No.: 342433-46-9
M. Wt: 334.41
InChI Key: MTFUJFLUEJTCMZ-UHFFFAOYSA-N
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Description

N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C15H14N2O3S2 and its molecular weight is 334.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of biological activities for this compound.

Mode of Action

It’s worth noting that compounds with similar structures have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds have been found to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to be metabolized by the cytochrome p450 enzyme cyp2c19 in the liver , which could potentially impact the bioavailability of this compound.

Result of Action

Similar compounds have demonstrated various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may have a wide range of molecular and cellular effects.

Biological Activity

N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an oxazole ring, a thiophene group, and a benzenesulfonyl moiety. The synthesis typically involves several steps:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Thiophene Group : Cross-coupling reactions may be employed for this purpose.
  • N-Methylation : The final step involves methylation to yield the desired compound.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example:

  • Antibacterial Activity : Studies have shown that related sulfonamide derivatives demonstrate high bacteriostatic activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) with minimal inhibitory concentration (MIC) values as low as 4–8 μg/mL .
CompoundMIC (μg/mL)Target Organism
Compound 104–8MRSA
Compound 164–8MSSA
  • Antifungal Activity : Some derivatives have also been evaluated for antifungal properties, showing moderate to excellent activity against specific fungal pathogens .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Biofilm Disruption : Certain derivatives have demonstrated the ability to inhibit biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds, providing insights into their potential applications:

  • Study on Antimicrobial Activity : A series of N-benzenesulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the molecular structure significantly influenced their antibacterial efficacy .
  • Cytotoxicity Assays : In vitro studies on human cell lines showed that some derivatives did not exhibit cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the benzenesulfonyl group enhance antimicrobial activity while maintaining low toxicity .

Properties

IUPAC Name

N-methyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-10-5-7-11(8-6-10)22(18,19)15-14(16-2)20-13(17-15)12-4-3-9-21-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFUJFLUEJTCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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